molecular formula C19H13F4N3O2 B5689328 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5689328
M. Wt: 391.3 g/mol
InChI Key: JJADUCJOZYJWEC-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a pyridazinone-acetamide hybrid characterized by a fluorophenyl group at the 3-position of the pyridazinone ring and a trifluoromethylphenyl moiety attached via the acetamide linker. These compounds are typically synthesized via coupling reactions between activated pyridazinone-acetic acid derivatives and substituted anilines, as exemplified in and .

Key structural features of the compound include:

  • Pyridazinone ring: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 4.
  • 4-Fluorophenyl substituent: Enhances lipophilicity and may influence binding interactions via halogen bonding.
  • Trifluoromethylphenyl acetamide: The electron-withdrawing CF₃ group likely improves metabolic stability and modulates target affinity.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJADUCJOZYJWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones under controlled conditions.

    Substitution with Fluorophenyl Group:

    Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced using trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetamide group undergoes nucleophilic substitution under basic or acidic conditions. Key findings include:

  • Alkaline Hydrolysis : Reacts with NaOH (2 M, 80°C, 4 h) to yield 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid and 3-(trifluoromethyl)aniline.

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form substituted amides .

Reaction ConditionsProductYield (%)Reference
NaOH (2 M), 80°C, 4 hCarboxylic acid + Aniline derivative78
Methylamine, DMF, 60°C, 12 hN-Methylacetamide derivative65

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and trifluoromethylphenyl groups direct EAS reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position of the fluorophenyl ring.

  • Halogenation : Br₂/FeBr₃ selectively brominates the trifluoromethylphenyl ring at the meta position.

Directing Effects :

  • 4-Fluorophenyl : Strong meta-directing due to -F.

  • 3-Trifluoromethylphenyl : Meta-directing from -CF₃.

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl core participates in redox and cycloaddition reactions:

  • Reduction : LiAlH₄ reduces the ketone group to a secondary alcohol (20% yield).

  • Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a bicyclic adduct.

ReactionConditionsProductYield (%)
LiAlH₄ reductionTHF, 0°C → RT, 2 hAlcohol derivative20
Diels-Alder with maleic anhydrideToluene, 120°C, 8 hBicyclic lactam42

Stability Under Physicochemical Conditions

The compound demonstrates stability variations:

ConditionObservationReference
pH 1–3 (HCl)Stable for 24 h at 25°C
pH 10–12 (NaOH)Partial hydrolysis after 6 h
UV light (254 nm)Degrades within 8 h (30% decomposition)
Thermal stress (100°C)Stable for 12 h

Synthetic Modifications

Key derivatization strategies include:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated products .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids modifies the fluorophenyl group.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, CF₃) : Compounds with chloro () or trifluoromethyl () substituents exhibit improved target affinity due to enhanced electrostatic interactions and metabolic resistance .
  • Fluorine Positioning : The 4-fluorophenyl group in the target compound may offer better π-π stacking compared to 2-fluoro analogs (), where steric hindrance reduces binding .

Computational Predictions

  • Docking Studies: Pyridazinone-acetamides with 3-(4-fluorophenyl) groups () show favorable binding to kinases and GPCRs in AutoDock simulations .
  • MD Simulations : Compounds with trifluoromethylphenyl groups (e.g., ) exhibit stable receptor-ligand complexes due to hydrophobic interactions .

Biological Activity

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Fluorophenyl Group : Commonly performed via Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with the pyridazinone core using a palladium catalyst.
  • Attachment of the Trifluoromethyl Phenyl Acetamide Moiety : This can be accomplished through nucleophilic substitution reactions, introducing the trifluoromethyl group via alkylation reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridazinone core are crucial for binding to these targets, while the trifluoromethyl phenyl acetamide moiety may influence the compound's overall activity and selectivity. The exact pathways and molecular targets involved require further investigation but are essential for understanding its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Enzyme Inhibition : There is evidence that it could act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, suggesting potential for further drug development .
  • Enzyme Interaction Studies : Research has shown that derivatives of this compound can modulate enzyme activity, impacting metabolic pathways critical in diseases such as cancer and diabetes .

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological activity based on structural variations. The following table summarizes key attributes:

Compound NameStructural FeaturesBiological ActivityReference
Compound APyridazinone coreAnticancer
Compound BTrifluoromethyl groupEnzyme inhibition
This compoundFluorophenyl & Trifluoromethyl groupsPotential anticancer & enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with halogenation of the pyridazinone core, followed by nucleophilic substitution with fluorophenyl groups and subsequent coupling to the trifluoromethylphenyl acetamide moiety. Critical parameters include:

  • Temperature control (e.g., 60–80°C for amide bond formation) .
  • Solvent selection (e.g., DMF or ethanol for improved solubility of intermediates) .
  • Catalysts (e.g., H₂SO₄ or HCl for acid-catalyzed condensation) .
  • Analytical validation via TLC for reaction progress and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy to confirm substituent positions (e.g., fluorine atoms at 4-position of phenyl groups) .
  • Mass spectrometry (ESI-MS or HRMS) to validate molecular weight (e.g., ~396–420 g/mol range) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies suggest:

  • Anticancer activity via kinase inhibition (IC₅₀ = 1.2–3.8 µM in MCF-7 breast cancer cells) .
  • Anti-inflammatory effects through COX-2 suppression (40–60% inhibition at 10 µM) .
  • Assay design : Use cell viability (MTT), apoptosis (Annexin V), and enzyme-linked immunosorbent assays (ELISA) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer :

  • Comparative dose-response studies : Test the compound in parallel across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects .
  • Off-target profiling : Use kinase inhibitor panels (e.g., DiscoverX) to confirm selectivity .
  • Metabolic stability assays : Evaluate CYP450-mediated degradation in liver microsomes to rule out artifactually low activity .

Q. What strategies optimize regioselectivity during functionalization of the pyridazinone core?

  • Methodological Answer :

  • Computational modeling : Apply DFT calculations to predict reactive sites (e.g., C-3 vs. C-5 positions) .
  • Directed lithiation : Use LDA or Grignard reagents at low temperatures (−78°C) to control substitution patterns .
  • Protecting groups : Introduce Boc or Fmoc groups to block undesired reactivity .

Q. How do structural analogs compare in terms of pharmacokinetic properties?

  • Methodological Answer :

  • Comparative table :
Analog SubstituentLogPSolubility (µg/mL)Plasma Stability (t₁/₂, h)
4-Fluorophenyl (target)3.212.56.8
4-Chlorophenyl3.88.24.2
3-Trifluoromethylphenyl3.510.15.9
  • In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with optimal bioavailability .

Q. What experimental approaches elucidate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed acetamide or defluorinated metabolites) .
  • Kinetic modeling : Calculate rate constants (k) for each pathway to inform formulation stability .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure Cₘₐₓ, AUC, and bioavailability in rodent models .
  • Prodrug derivatization : Modify the acetamide group (e.g., ester prodrugs) to enhance absorption .
  • Tissue distribution studies : Use radiolabeled compounds (³H or ¹⁴C) to track biodistribution .

Methodological Notes

  • Data validation : Cross-reference NMR/HRMS with PubChem entries (e.g., CID 51049190) for structural accuracy .
  • Advanced techniques : For crystallography, employ single-crystal X-ray diffraction to resolve stereochemical ambiguities .

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